Lipophilicity Differentiation: 7-Br/5-F Benzodioxinone vs. Mono-Fluorinated Analog — LogP Comparison
The target compound 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one exhibits a calculated LogP of 2.09, which is approximately 0.39 log units higher than the mono-fluorinated analog 5-fluoro-4H-benzo[d][1,3]dioxin-4-one (XLogP3 = 1.7) . This increase corresponds to a roughly 2.5-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity attributable to the bromine substituent at the 7-position. The molecular weight increase from 168.12 g/mol (5-fluoro analog) to 247.02 g/mol (7-Br/5-F compound) reflects the additional mass of bromine (79.90 Da) .
| Evidence Dimension | Octanol-water partition coefficient (LogP) as predictor of membrane permeability |
|---|---|
| Target Compound Data | LogP = 2.09 (calculated); MW = 247.02 g/mol; TPSA = 35.53 Ų |
| Comparator Or Baseline | 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1936404-87-3): XLogP3 = 1.7; MW = 168.12 g/mol |
| Quantified Difference | ΔLogP ≈ +0.39 (target more lipophilic); ΔMW = +78.90 g/mol |
| Conditions | Calculated LogP values from vendor technical datasheets using standard computational methods (XLogP3 for comparator, in-house calculation for target) |
Why This Matters
Higher LogP directly predicts improved passive membrane diffusion, making the dual-halogen compound more suitable for cell-based assays or in vivo models where intracellular target access is required, whereas the mono-fluorinated analog may exhibit insufficient membrane partitioning.
